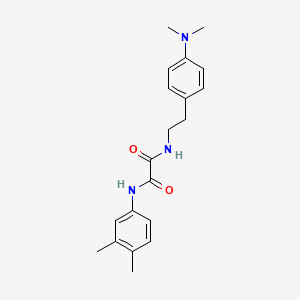

N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide

Description

N1-(4-(Dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by its dual aromatic substituents: a 4-(dimethylamino)phenethyl group at the N1 position and a 3,4-dimethylphenyl group at the N2 position.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-14-5-8-17(13-15(14)2)22-20(25)19(24)21-12-11-16-6-9-18(10-7-16)23(3)4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFAXPSQOZTSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves the following steps:

Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. For this compound, oxalyl chloride is reacted with 4-(dimethylamino)phenethylamine and 3,4-dimethylphenylamine under anhydrous conditions.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors might be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide backbone, potentially converting it into corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid over-substitution.

Major Products

Oxidation: N-oxides of the dimethylamino group.

Reduction: Corresponding amines from the reduction of the oxalamide backbone.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as oxidation, reduction, and substitution.

- Reactivity Studies : The compound can undergo electrophilic aromatic substitution due to the presence of reactive substituents on the aromatic rings. This property makes it useful for studying reaction mechanisms in organic chemistry.

| Reaction Type | Common Reagents | Expected Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxide derivatives |

| Reduction | Lithium aluminum hydride | Corresponding amines |

| Electrophilic Substitution | Bromine or nitronium ions | Halogenated or nitrated compounds |

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study cellular processes. Its ability to interact with proteins and enzymes may influence biological pathways, making it valuable in pharmacological research.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds have exhibited antimicrobial properties. Further investigation into this compound may reveal its efficacy against various pathogens.

Medicine

- Therapeutic Properties : There is ongoing research into the therapeutic potential of this compound, particularly concerning anti-inflammatory and antimicrobial activities. Its structural similarities to known drugs suggest that it may modulate enzymatic activities or interact with specific receptors.

- Case Study Example : A study on related oxalamides showed promising results in reducing inflammation in animal models, indicating that this compound might exhibit similar effects.

Industry

- Material Development : The compound's unique properties make it suitable for developing advanced materials and chemical sensors. Its ability to form stable complexes can be leveraged in sensor technology for detecting environmental pollutants.

- Chemical Sensors : Research into its application as a chemical sensor has shown potential for detecting specific ions or molecules due to its selective binding capabilities.

Mechanism of Action

The mechanism by which N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects depends on its application:

Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing binding affinity.

Pathways Involved: The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors. Its effects on enzyme activity can lead to changes in metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Oxalamides

Structural Analogues and Substituent Effects

Key oxalamide derivatives from the evidence include:

Comparison with Target Compound :

- N1 Substituent: The target compound’s 4-(dimethylamino)phenethyl group differs from methoxy or pyridyl substituents in analogs.

Pharmacokinetic and Metabolic Profiles

Metabolic Pathways:

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225): Undergoes hydroxylation, demethylation, and glucuronidation in rats, with rapid plasma clearance .

- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226): Similar metabolic pathways but exhibits poor oral bioavailability due to extensive first-pass metabolism .

- Target Compound: Likely undergoes oxidative demethylation (dimethylamino group) and aromatic hydroxylation (3,4-dimethylphenyl), though specific data are unavailable.

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula : C19H24N2O2

- Molecular Weight : 312.41 g/mol

- CAS Number : 954069-71-7

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Preparation of Intermediates : The reaction begins with the coupling of 4-(dimethylamino)phenethylamine with 3,4-dimethylphenyl isocyanate or oxalyl chloride under anhydrous conditions.

- Formation of Oxalamide : The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide product. This process often requires careful temperature control to prevent side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions with various biological macromolecules, while the aromatic moieties enhance hydrophobic interactions. This dual interaction profile potentially modulates enzyme activity and receptor signaling pathways, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have demonstrated that compounds containing similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and pancreatic cancers. For instance, a related study showed that derivatives effectively reduced colony formation in MDA-MB-231 breast cancer cells at micromolar concentrations .

- Neuroprotective Effects : In vitro assays have indicated that related compounds can protect neuronal cells from oxidative stress-induced death. The mechanism involves modulation of cellular pathways linked to oxidative damage .

- Anti-inflammatory Properties : Compounds with a dimethylaminophenyl moiety have been reported to inhibit nitric oxide production and exhibit anti-inflammatory effects in macrophage models .

Case Studies

- Anticancer Evaluation :

- Neuroprotective Studies :

Summary of Findings

The biological activity of this compound highlights its potential as a therapeutic agent across multiple disease models. Its synthesis is feasible through established chemical routes, and its mechanisms suggest diverse applications in oncology and neuroprotection.

Future Directions

Further research is warranted to elucidate the specific molecular targets and pathways influenced by this compound. Additionally, structure-activity relationship (SAR) studies could optimize its efficacy and selectivity for clinical applications.

Q & A

Q. What are the validated synthetic routes for N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via coupling of 4-(dimethylamino)phenethylamine with 3,4-dimethylphenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane) under reflux . Key parameters for optimization include:

- Temperature : Maintaining 40–60°C to balance reaction rate and side-product formation.

- Catalysts : Use of triethylamine to neutralize HCl byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Advanced optimization may employ Design of Experiments (DoE) to assess interactions between variables like solvent polarity and stoichiometry .

Q. Which spectroscopic techniques are critical for structural characterization, and how are spectral contradictions resolved?

- NMR : 1H and 13C NMR confirm amine connectivity and aromatic substituents. For example, the dimethylamino group shows a singlet at δ ~2.8 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]+: 394.2). Discrepancies in fragmentation patterns may arise from isomerism, requiring 2D NMR (e.g., NOESY) for resolution .

- IR Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) differentiate oxalamide from urea byproducts .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to identify target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

Discrepancies (e.g., anticancer vs. antimicrobial activity in fluorinated vs. chlorinated analogs) may arise from:

- Substituent Effects : Fluorine’s electron-withdrawing properties enhance membrane permeability but reduce basicity .

- Assay Conditions : Variances in cell line sensitivity or incubation time. Methodological Solutions :

- SAR Studies : Systematically vary substituents (e.g., –F, –Cl, –CH₃) while holding core structure constant .

- Meta-Analysis : Pool data from multiple studies to identify trends using tools like RevMan .

Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?

- Chemoproteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays coupled with LC-MS/MS .

- Molecular Docking : Screen against target libraries (e.g., Protein Data Bank) using software like AutoDock Vina. The dimethylamino group may favor interactions with hydrophobic kinase pockets .

- Kinobeads : Competitive binding assays to profile kinase inhibition in cell lysates .

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?

- Formulation : Nanoemulsions or cyclodextrin complexes to enhance solubility .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., amide hydrolysis) for structural shielding (e.g., methyl groups) .

- Toxicokinetics : Radiolabeled compound (14C) tracks absorption/distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.